Product packaging for Benzyl-6-oxopenicillanate(Cat. No.:CAS No. 39126-59-5)

Benzyl-6-oxopenicillanate

Cat. No.: B1252744
CAS No.: 39126-59-5
M. Wt: 305.4 g/mol
InChI Key: FOHBZRRODSXCQZ-WCQYABFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl-6-oxopenicillanate is a chemically modified ester derivative of the penicillanic acid core structure, which is the fundamental scaffold of penicillin antibiotics . This compound features a benzyl group protecting the carboxylic acid functionality, a common strategy in synthetic organic chemistry to alter the compound's reactivity and solubility during chemical synthesis . The penicillanic acid skeleton consists of a beta-lactam ring fused to a thiazolidine ring, a structure known as 4-thia-1-azabicyclo[3.2.0]heptane . Researchers utilize this esterified intermediate primarily in the development and exploration of novel beta-lactam compounds . Its core value lies in its role as a synthetic precursor for the preparation of various semisynthetic penicillins and other beta-lactam derivatives . By serving as a protected form of 6-aminopenicillanic acid (6-APA), it allows chemists to perform reactions on other parts of the molecule without interference from the carboxylic acid group . This makes this compound a valuable building block in medicinal chemistry programs aimed at creating new antibiotics or beta-lactamase inhibitors to combat bacterial resistance . The mechanism of action for the final active compounds derived from this intermediate typically involves inhibition of bacterial cell wall synthesis through irreversible binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO4S B1252744 Benzyl-6-oxopenicillanate CAS No. 39126-59-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39126-59-5

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

benzyl (2S,5R)-3,3-dimethyl-6,7-dioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C15H15NO4S/c1-15(2)11(16-12(18)10(17)13(16)21-15)14(19)20-8-9-6-4-3-5-7-9/h3-7,11,13H,8H2,1-2H3/t11-,13+/m0/s1

InChI Key

FOHBZRRODSXCQZ-WCQYABFASA-N

SMILES

CC1(C(N2C(S1)C(=O)C2=O)C(=O)OCC3=CC=CC=C3)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)C(=O)C2=O)C(=O)OCC3=CC=CC=C3)C

Canonical SMILES

CC1(C(N2C(S1)C(=O)C2=O)C(=O)OCC3=CC=CC=C3)C

Other CAS No.

39126-59-5

Synonyms

benzyl-6-oxopenicillanate

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Benzyl 6 Oxopenicillanate

Established Synthetic Routes to Benzyl-6-oxopenicillanate

The synthesis of this compound has been approached through several established chemical pathways. These routes primarily involve the modification of core penicillin structures, leveraging them as foundational scaffolds for further chemical transformation.

Oxidation Pathways from Benzyl (B1604629) 6-α-Hydroxypenicillanate

A primary and well-documented method for preparing this compound involves the direct oxidation of its 6-α-hydroxy precursor. acs.orggoogle.com This transformation targets the secondary alcohol group at the C-6 position, converting it to a ketone functionality.

A specific and effective method for the oxidation of Benzyl 6-α-hydroxypenicillanate was reported by Sheehan and Lo in 1972. acs.orgacs.org This procedure utilizes a combination of diisopropylcarbodiimide (DIC) and dimethyl sulfoxide (B87167) (DMSO). acs.org In this reaction, DMSO acts as the oxidant in a process activated by DIC, which is a modification of the Pfitzner-Moffatt oxidation. acs.org The resulting Benzyl 6-oxopenicillanate is then purified from the reaction mixture, typically by column chromatography. acs.org

The oxidation of Benzyl 6-α-hydroxypenicillanate is not without its challenges. A significant issue reported with the diisopropylcarbodiimide/dimethyl sulfoxide methodology is the difficulty in completely removing contaminants derived from the carbodiimide (B86325) reagent during purification. acs.org This complicates the isolation of the pure keto-ester.

Attempts to optimize the reaction by substituting diisopropylcarbodiimide with water-soluble carbodiimides, such as 1-ethyl-3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC), proved unpromising. acs.org In these attempts, no Benzyl 6-oxopenicillanate could be isolated, and the starting hydroxy compound was recovered, indicating a failure of the oxidation under those conditions. acs.org

Derivations from 6-Aminopenicillanic Acid (6-APA)

The ultimate precursor for the synthesis of this compound and its immediate precursor, Benzyl 6-α-hydroxypenicillanate, is 6-Aminopenicillanic Acid (6-APA). acs.orgwikipedia.org 6-APA is a fundamental building block in the production of numerous semi-synthetic penicillins. wikipedia.org The synthesis pathway begins with 6-APA, which is first converted to Benzyl 6-α-hydroxypenicillanate. acs.org This intermediate is then oxidized to yield the target compound, this compound. acs.org This multi-step process highlights the central role of 6-APA as the foundational starting material. wikipedia.orgresearchgate.net

Green Chemistry Approaches in this compound Synthesis

While specific literature detailing green chemistry applications for this compound synthesis is scarce, the principles of green chemistry can be applied to critique and improve the established routes. Green chemistry emphasizes waste prevention, atom economy, use of safer solvents, and energy efficiency. researchgate.netmdpi.com

The established synthesis using DIC and DMSO involves chlorinated solvents for workup and silica (B1680970) gel chromatography for purification, which generates significant solvent and solid waste. acs.org A green chemistry approach would seek to replace these aspects. Potential improvements could include:

Catalytic Oxidation: Employing catalytic amounts of an oxidizing agent instead of stoichiometric amounts of DIC would reduce waste and improve atom economy. mdpi.com

Safer Solvents: Replacing traditional organic solvents with greener alternatives like water, ethanol, or super-critical CO2 could reduce the environmental impact. mdpi.com

Enzymatic Processes: The enzymatic hydrolysis of penicillin G is a key commercial source of 6-APA. wikipedia.org Similarly, biocatalytic oxidation methods could offer a highly selective and environmentally benign alternative to traditional chemical oxidants for converting the hydroxy-penicillanate to the keto-penicillanate. researchgate.net These methods operate under mild conditions, often in aqueous media, minimizing waste and energy consumption. researchgate.net

Characterization of Key Precursors and Intermediates

The structural confirmation of this compound and its precursors is accomplished through standard analytical techniques. For the final product, spectroscopic data provides definitive identification.

The key precursor, 6-Aminopenicillanic Acid (6-APA), is a colorless solid with a melting point of approximately 198 °C. wikipedia.org

The structure of this compound has been confirmed by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. acs.org The data below summarizes the reported findings.

Analytical Technique This compound
Infrared (IR) Spectroscopy (film) 1830 cm⁻¹, 1780 cm⁻¹, 1735 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃) δ 7.4 (s, 5H), 5.85 (s, 1H), 5.3 (s, 2H), 4.87 (s, 1H), 1.55-1.62 (d, 6H)
Data sourced from Sheehan and Lo (1972). acs.org

Advanced Chemical Reactivity and Derivatization Strategies of Benzyl 6 Oxopenicillanate

Reactions at the 6-Oxo Position of the Penicillanate Nucleus

The carbonyl group at the 6-position of the benzyl-6-oxopenicillanate nucleus is a versatile handle for introducing a variety of substituents and for the construction of novel molecular architectures.

Wittig Reactions with this compound and its Esters for Alkylidene-β-Lactam Synthesis

The Wittig reaction is a powerful tool for the olefination of ketones, and its application to this compound and its esters has enabled the synthesis of a diverse range of 6-alkylidene-β-lactams. researchgate.netresearchgate.netacs.org This reaction involves the treatment of the 6-oxo derivative with a phosphorus ylide, leading to the formation of a carbon-carbon double bond at the C-6 position. google.com

The general scheme for the Wittig reaction of a 6-oxopenicillanate ester involves reacting it with a Wittig reagent of the formula R'R''C=P(C₆H₅)₃. google.com This process is typically conducted in an inert organic solvent. google.com The choice of substituents on the phosphorus ylide allows for the introduction of various functionalities onto the penicillanate scaffold. For instance, the use of β-ketoalkyltriphenylphosphonium salts, prepared from esters or acid chlorides and Wittig reagents, has been documented. researchgate.net

Chiral alkylidene-β-lactams have been synthesized from benzhydryl 6-oxopenicillanate, which is derived from 6-aminopenicillanic acid (6-APA). researchgate.netresearchgate.netst-andrews.ac.uk These synthetic derivatives have been investigated for their potential biological activities. researchgate.netst-andrews.ac.uk For example, some synthesized chiral alkylidene-β-lactams and alkylidene-γ-lactams have been screened for their in vitro activity against various human cancer cell lines. researchgate.netst-andrews.ac.uk

The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and stereoselectivity. The reaction is often carried out at low temperatures, for example, between -80°C and -70°C. google.com Following the reaction, the mixture is typically neutralized. google.com The resulting 6-alkylidene penicillanates are valuable intermediates for further synthetic transformations. researchgate.net

Table 1: Examples of Wittig Reactions on 6-Oxopenicillanates

Reactant Wittig Reagent Product Reference(s)
Benzhydryl 6-oxopenicillanate Phosphorus ylides Chiral alkylidene-β-lactams researchgate.netresearchgate.netst-andrews.ac.uk
6-Oxopenicillanate ester R'R''C=P(C₆H₅)₃ 6-Alkylidene penicillanate google.com

Reactivity with Nucleophilic Reagents (e.g., Primary Amines)

The 6-oxo position of this compound is susceptible to attack by nucleophilic reagents. The reaction with primary amines, for instance, has been a subject of study. However, the stability of the resulting products can be a challenge, with some primary amines proving to be ineffective due to the low stability of the adducts. sciengine.com

Ring Expansion and Contraction Methodologies

The penicillanate nucleus can be manipulated through ring expansion and contraction reactions, leading to the formation of novel heterocyclic systems with potential biological activities.

Transformation to γ-Lactam Analogues via Novel Ring Expansion

A significant transformation of this compound involves its direct conversion into a γ-lactam analogue through a novel ring expansion. researchgate.netresearchgate.net This synthetic route provides access to a different class of lactam structures. However, it has been reported that these particular synthetic γ-lactam analogues did not exhibit antibiotic activity or β-lactamase inhibition. researchgate.netresearchgate.net

The synthesis of γ-lactams is of considerable interest in medicinal chemistry as this scaffold is present in numerous biologically active natural and synthetic compounds. researchgate.net The irradiation of a β-ketosulphoxonium ylide, prepared from a benzylpenicillin ester, has been shown to result in the formation of a homopenicillin, which is a γ-lactam. rsc.org

Synthesis of Spirocyclic β-Lactams from this compound

This compound serves as a precursor for the synthesis of spirocyclic β-lactams. These compounds are characterized by a spiro-fused ring at the C-6 position of the penicillin core. The synthesis often proceeds via 6-alkylidenepenicillanates, which are obtained from the Wittig reaction on 6-oxopenicillanates. researchgate.net

The 1,3-dipolar cycloaddition of 6-alkylidenepenicillanates with various dipoles, such as nitrile oxides and nitrones, is a key strategy for constructing spirocyclic systems. researchgate.netrsc.orguc.pt This approach allows for the creation of new stereogenic centers, including a quaternary chiral center at the spiro-junction. rsc.orguc.pt For example, the reaction with nitrile oxides leads to the formation of chiral spiroisoxazoline-penicillanates. rsc.org Similarly, cycloaddition with nitrones has been used to synthesize novel chiral spiroisoxazolidine-β-lactams. uc.pt

Another method for synthesizing spirocyclic β-lactams is the phosphine-catalyzed [3+2] annulation of 6-alkylidenepenicillanates with allenoates, which yields chiral spirocyclopentene-β-lactams. frontiersin.org

Table 2: Synthesis of Spirocyclic β-Lactams from this compound Derivatives

Starting Material Reagent Product Type Reference(s)
6-Alkylidenepenicillanates Nitrile oxides Chiral spiroisoxazoline-penicillanates rsc.org
6-Alkylidenepenicillanates Nitrones Chiral spiroisoxazolidine-β-lactams uc.pt
6-Alkylidenepenicillanates Allenoates (phosphine-catalyzed) Chiral spirocyclopentene-β-lactams frontiersin.org

Synthesis of Acyloxy and Carbon Analogues of Penicillin V from this compound Esters

This compound esters are valuable starting materials for the synthesis of analogues of Penicillin V, where the amide side chain is replaced by acyloxy or carbon-based functionalities. The synthesis of 6α-acyloxypenicillanic acids can be achieved through methods such as the deamination of 6-aminopenicillanic acid or the rearrangement of N-nitrosopenicillins. researchgate.net While not a direct reaction of the 6-oxo group, the availability of this intermediate from 6-APA highlights its central role in accessing a variety of penicillin analogues. dntb.gov.ua

Stereoselective and Regioselective Transformations of this compound Derivatives

The chemical architecture of this compound, characterized by a strained β-lactam ring fused to a thiazolidine (B150603) ring, presents a unique platform for stereoselective and regioselective transformations. The inherent chirality and steric hindrance of the bicyclic core play a crucial role in directing the outcomes of various chemical reactions, enabling the synthesis of a diverse array of novel β-lactam derivatives with controlled stereochemistry.

A key feature influencing these transformations is the concave and convex face of the penicillanate nucleus. The α-face (convex side) is generally less sterically hindered, making it more accessible to incoming reagents. This steric differentiation is a fundamental principle guiding the stereochemical course of many addition reactions.

Stereoselective Transformations

Stereoselective reactions of this compound derivatives have been extensively explored to generate compounds with specific three-dimensional arrangements, which is often critical for their biological activity.

One of the most well-documented stereoselective transformations is the 1,3-dipolar cycloaddition of 6-alkylidenepenicillanates, which are readily derived from this compound. The reaction of these exocyclic Michael acceptors with various dipoles, such as nitrones, proceeds with a high degree of stereocontrol. The major product typically arises from the dipole approaching the less sterically hindered α-face of the penicillanate scaffold. sciengine.com

For instance, the reaction of benzhydryl 6-(benzoylmethylene)penicillanate with C-phenyl-N-methylnitrone results in the formation of two diastereomeric spiroisoxazolidine-β-lactams. The major isomer is formed through an endo cycloaddition on the α-face of the penicillanate. uc.pt This stereochemical preference has been corroborated by computational studies, which indicate that the transition state leading to the α-adduct is energetically more favorable. uc.pt

The following table summarizes the stereoselective outcomes of the 1,3-dipolar cycloaddition between various 6-alkylidenepenicillanates and nitrones, highlighting the preferential formation of one stereoisomer.

6-Alkylidenepenicillanate Substituent (R)Nitrone Substituent (R')Major Product Yield (%)Minor Product Yield (%)Stereoselectivity (Major:Minor)
BenzoylMethyl55124.6 : 1
BenzoylBenzyl (B1604629)64106.4 : 1
4-NitrobenzoylMethyl58153.9 : 1
AcetylMethyl3074.3 : 1

Another important class of stereoselective reactions involves the reduction of the ketone at the C-6 position. The choice of reducing agent can significantly influence the stereochemical outcome, leading to the preferential formation of either the 6α- or 6β-hydroxy derivative. For example, the reduction of a 6-bromo-6-oxopenicillanate derivative can be directed to yield specific stereoisomers, which are valuable intermediates for further synthetic elaborations.

Regioselective Transformations

Regioselectivity in the context of this compound derivatives often pertains to reactions at different positions of the bicyclic system or on substituents attached to it. Barbier-type reactions, involving the reaction of carbonyl compounds with organometallic reagents, have been shown to proceed with notable regioselectivity when applied to 6-oxopenicillanate.

The indium- or zinc-mediated allylation and propargylation of 6-oxopenicillanate demonstrate this principle. These reactions introduce new carbon-carbon bonds at the C-6 position. The choice of metal can influence not only the yield but also the stereoselectivity of the addition. researchgate.net For instance, indium-mediated Barbier reactions in aqueous tetrahydrofuran (B95107) have been reported to exhibit slightly higher stereoselectivity compared to zinc-mediated reactions in anhydrous tetrahydrofuran. researchgate.net

The reaction of substituted propargylic bromides with 6-oxopenicillanate in the presence of zinc powder can lead to either allenic or propargylic alcohol derivatives. The regioselectivity is highly dependent on the substitution pattern of the propargylic bromide and the reaction conditions.

The table below provides examples of the regioselective Barbier-type reactions of 6-oxopenicillanate, illustrating the formation of different products based on the reagents used.

ReagentMetal MediatorSolventMajor ProductProduct Ratio (Allenic:Propargylic)
Allyl bromideIndiumTHF/H₂O6-(2-propenyl)-6-hydroxypenicillanateN/A
Propargyl bromideZincTHF (anhydrous)6-(2-propynyl)-6-hydroxypenicillanatePredominantly propargylic
1-Bromo-2-butyneZincTHF/aq. NH₄Cl6-(1-methyl-1,2-propadienyl)-6-hydroxypenicillanatePredominantly allenic

Furthermore, the Hanessian-Hullar reaction, which involves the N-bromosuccinimide (NBS) mediated cleavage of benzylidene acetals, demonstrates regioselectivity when applied to derivatives of penicillanic acid, although this is more commonly studied in carbohydrate chemistry. wikipedia.org The principles of preferential cleavage of specific C-O bonds based on electronic and steric factors can be extended to complex systems like penicillanate derivatives.

Structural Elucidation and Advanced Conformational Analysis in Benzyl 6 Oxopenicillanate Research

Application of High-Resolution Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Derivative Structural Confirmation

High-resolution spectroscopic methods are indispensable for confirming the chemical structure of benzyl-6-oxopenicillanate and its derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide detailed information about the molecular framework. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals in an NMR spectrum reveal the connectivity of atoms and the chemical environment of the nuclei.

For this compound, specific NMR signals are characteristic of its structure. For instance, the ¹H NMR spectrum shows a singlet for the C5 proton at approximately 5.85 ppm and a singlet for the C3 proton at around 4.87 ppm. acs.org The benzyl (B1604629) group protons typically appear as a singlet at 7.4 ppm, and the methylene (B1212753) protons of the benzyl group show up as a singlet at 5.3 ppm. acs.org The gem-dimethyl protons on the thiazolidine (B150603) ring present as a doublet between 1.55-1.62 ppm. acs.org

In the study of derivatives, such as benzyl O-vanillin, comprehensive 1D and 2D NMR experiments (COSY, NOESY, HMQC, and HMBC) are used for complete signal assignment. ugm.ac.id These advanced techniques help to establish through-bond and through-space correlations between protons and carbons, confirming the precise structure of the synthesized compounds. ugm.ac.idresearchgate.net For example, in the analysis of a benzyl protected polymer, ¹H NMR spectroscopy confirmed the quantitative replacement of benzyl protecting groups by observing the disappearance of their characteristic signals and the appearance of new resonances for the hydrazide protons. researchgate.net

Mass Spectrometry (MS):

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov In the context of this compound derivatives, MS is crucial for confirming the successful synthesis and for identifying metabolites. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful combination that allows for the separation of complex mixtures and the sensitive detection and quantification of specific analytes. nih.govprotocols.io For example, an LC-MS/MS method was developed for the simultaneous determination of O⁶-benzylguanine and its metabolite O⁶-benzyl-8-oxoguanine in human plasma. nih.gov This method utilized multiple-reaction-monitoring (MRM) mode with positive ion-spray ionization for quantification. nih.gov The fragmentation of the parent ions into specific product ions provides a high degree of certainty in the identification of the compounds. researchgate.netrsc.org

The following table summarizes the key spectroscopic data for this compound:

Technique Observed Signals/Ions Interpretation Reference
IR (film) 1830, 1780, 1735 cm⁻¹Characteristic carbonyl stretching frequencies for the β-lactam, ester, and ketone groups. acs.org
¹H NMR (CDCl₃) δ 7.4 (s, 5H), 5.85 (s, 1H), 5.3 (s, 2H), 4.87 (s, 1H), 1.55-1.62 (d, 6H)Confirms the presence of the benzyl group, C5-H, benzylic CH₂, C3-H, and gem-dimethyl protons. acs.org

X-ray Crystallography for Precise Molecular Architecture Determination of this compound Analogues

The structural data obtained from X-ray crystallography is crucial for understanding the structure-activity relationships of β-lactam antibiotics. nih.gov The geometry of the β-lactam ring, particularly its degree of planarity and the pyramidalization of the nitrogen atom, is a key determinant of its chemical reactivity. nih.gov For instance, the crystal structure of phenoxymethylpenicillin sulfoxide (B87167) revealed important details about the stereochemistry at the sulfur atom. acs.org Similarly, studies on cephalosporin (B10832234) C have provided precise measurements of the bond lengths and angles within the bicyclic ring system. doi.org

The application of X-ray crystallography extends to the study of enzyme-inhibitor complexes, which can reveal the molecular basis of drug action. nih.gov By determining the crystal structure of an enzyme in complex with a β-lactam inhibitor, researchers can visualize the specific interactions that lead to the inactivation of the enzyme.

Conformational Dynamics and Stereochemical Studies

The biological activity and chemical reactivity of this compound and its derivatives are intrinsically linked to their three-dimensional shape and stereochemistry. The bicyclic penam (B1241934) nucleus imposes significant conformational constraints on the molecule.

Conformational Dynamics:

The thiazolidine ring of the penam system can adopt different conformations, often described as an "envelope" or "twist" conformation. The specific conformation adopted can influence the reactivity of the β-lactam ring. Studies on penicillin derivatives have shown that the conformation of the thiazolidine ring can be influenced by the nature of the substituent at the C6 position and the oxidation state of the sulfur atom. acs.orgacs.org

The opening of the thiazolidine ring is a key reaction in the degradation of penicillins. researchgate.net This process can occur through different mechanisms depending on the conditions, leading to epimerization at C5. researchgate.net Understanding these conformational and degradation pathways is crucial for the design of more stable and effective penicillin analogues.

Stereochemical Studies:

The penam nucleus contains multiple chiral centers, and the stereochemistry at each of these centers is critical for biological activity. The natural penicillins possess a specific stereochemistry that is recognized by bacterial transpeptidases. nih.gov Any alteration in this stereochemistry can lead to a significant loss of antibacterial activity.

Stereochemical studies on penicillin derivatives often involve the use of spectroscopic techniques like NMR to determine the relative configuration of substituents. acs.orgacs.org For example, NMR studies were used to establish the configuration of phthalimidopenicillin and epiphthalimidopenicillin sulfoxides. acs.org Chemical transformations that proceed with a high degree of stereocontrol are essential for the synthesis of new penicillin analogues with desired stereochemistry. koreascience.krsrce.hr

Electronic Structure Analysis and Bonding Characteristics

The chemical reactivity of the β-lactam ring in this compound is a direct consequence of its unique electronic structure and the strain inherent in the four-membered ring. Theoretical and computational methods, such as molecular orbital theory, are employed to analyze the electronic properties of β-lactam compounds. doi.org

Electronic Structure:

The β-lactam ring is characterized by a strained amide bond. The lone pair of electrons on the nitrogen atom exhibits reduced delocalization into the adjacent carbonyl group compared to a typical acyclic amide. This is due to the geometric constraints of the four-membered ring, which prevent the ideal orbital overlap for resonance stabilization. researchgate.net This lack of delocalization results in a more electrophilic carbonyl carbon, making it more susceptible to nucleophilic attack. doi.orgacs.org This is a key factor in the mechanism of action of β-lactam antibiotics, where the carbonyl group is attacked by a serine residue in the active site of bacterial transpeptidases. nih.gov

Studies using methods like CNDO/2 and extended Hückel theory have shown a correlation between the electronic structure of the β-lactam ring and the biological activity of cephalosporin derivatives. doi.org Specifically, the electron population of the carbonyl carbon and the bond strength indices of the carbonyl carbon-nitrogen and carbonyl carbon-oxygen bonds are related to their inhibitory activity. doi.org

Bonding Characteristics:

The strain in the β-lactam ring leads to unusual bonding characteristics. The C-N bond within the ring is relatively weak and susceptible to cleavage. researchgate.net The reactivity of the β-lactam ring is also influenced by the substituents on the ring. Electron-withdrawing groups can further increase the electrophilicity of the carbonyl carbon and enhance the reactivity of the ring. nih.govrsc.org

Theoretical calculations have been used to study the hydrolysis of the β-lactam ring, providing insights into the reaction mechanism at a molecular level. researchgate.net These studies have examined the formation of tetrahedral intermediates and the cleavage of the C-N bond. researchgate.net The electronic nature of substituents has also been shown to influence the stereoselectivity of reactions involving the β-lactam ring. rsc.org

Molecular Interactions and Enzymatic Mechanisms Involving Benzyl 6 Oxopenicillanate Derivatives

Role in β-Lactamase Inhibition Research

β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the β-lactam ring. wikipedia.org Benzyl-6-oxopenicillanate derivatives have been instrumental as research tools to understand and combat this resistance mechanism.

TEM-1 β-lactamase is a prevalent plasmid-encoded enzyme in Gram-negative bacteria, making it a critical target for inhibition. nih.govmcmaster.ca The catalytic mechanism of TEM-1, like other class A β-lactamases, involves two primary stages: acylation and deacylation. nih.govnih.gov In the acylation step, the catalytic Ser70 residue attacks the amide bond of the β-lactam ring, forming a covalent acyl-enzyme intermediate. nih.govfrontiersin.org This is followed by deacylation, where a hydrolytic water molecule, coordinated by conserved residues like Glu166 and Asn170, hydrolyzes the intermediate, releasing the inactivated antibiotic and regenerating the active enzyme. nih.gov

Studies using derivatives of this compound have been crucial in elucidating this mechanism. For instance, 6-methoxymethylene penicillanic acid, synthesized from benzyl (B1604629) 6-oxopenicillanate, acts as a potent irreversible inhibitor of TEM-2 β-lactamase. epdf.pub Its mechanism involves the formation of a stable vinylogous ester acyl-enzyme intermediate. This intermediate can then partition between deacylation, rearrangement to a transiently inhibited state, or reaction with another enzymatic amine group to cause irreversible inactivation. epdf.pub Similarly, 6-acetylmethylenepenicillanic acid (AMPA) has been shown to be a powerful, irreversible inhibitor of various β-lactamases, including TEM-1. researchgate.net The interaction of AMPA with TEM-1 leads to the formation of an enzyme-inhibitor complex with a very slow and incomplete regeneration of enzyme activity, indicating a branched pathway of decay for the inactivated enzyme. researchgate.net

Kinetic studies are fundamental to understanding the potency and mechanism of inhibitors. The inhibition of β-lactamases by various compounds, including analogues derived from this compound, is often characterized by determining the inhibitor constant (Ki) or the concentration required for 50% inhibition (IC50).

For example, the penam (B1241934) sulfone, 6-(tert-butylvinylidene)penam sulfone, derived from 6-oxopenicillinates, has documented β-lactamase inhibitory activity. researchgate.net Another derivative, 6-acetylmethylenepenicillanic acid (Ro 15-1903), is a potent inhibitor of a wide range of chromosomally and R-factor-mediated β-lactamases, often at concentrations much lower than required for clavulanic acid or sulbactam (B1307). researchgate.net The inhibition by Ro 15-1903 is irreversible and protects β-lactamase-susceptible penicillins and cephalosporins from hydrolysis. researchgate.net

The table below presents kinetic data for the inhibition of FOX-4 β-lactamase, a class C enzyme, by various β-lactam compounds, illustrating the range of inhibitory potencies.

InhibitorKi (μM)
Aztreonam (B1666516)0.04 ± 0.01
BAL300720.66 ± 0.03
BAL298808.9 ± 0.5
Ertapenem0.27 ± 0.05
Imipenem2.3 ± 0.3
Data from a study on FOX-4 β-lactamase inhibition. nih.gov

The fate of the enzyme-inhibitor complex determines whether inhibition is reversible or irreversible. For mechanism-based inhibitors, the initial acyl-enzyme complex can follow several pathways. As seen with 6-acetylmethylenepenicillanic acid and TEM-1 β-lactamase, the regeneration of enzyme activity is very slow and incomplete, suggesting that the decay of the inactivated enzyme follows a branched pathway. researchgate.net This indicates that while some of the enzyme may be regenerated, a significant portion is permanently inactivated. researchgate.net

Similarly, studies with 6-methoxymethylene penicillanic acid and TEM-2 β-lactamase show that the acyl-enzyme intermediate can partition between three routes: deacylation to regenerate the active enzyme, rearrangement to a transiently inhibited form, or further reaction to an irreversibly inactivated enzyme. epdf.pub These complex pathways are crucial for designing inhibitors that lead predominantly to irreversible inactivation, thus providing a more durable therapeutic effect.

Interaction Mechanisms with Penicillin-Binding Proteins (PBPs) as Model Systems

Penicillin-binding proteins (PBPs) are the primary targets of β-lactam antibiotics. bmglabtech.comresearchgate.net These enzymes are essential for the final steps of peptidoglycan synthesis in the bacterial cell wall. bmglabtech.com By binding to PBPs, β-lactam antibiotics inhibit cell wall cross-linking, leading to bacterial cell lysis. bmglabtech.comresearchgate.net

This compound derivatives serve as valuable probes to study these interactions. The fundamental mechanism involves the β-lactam ring mimicking the D-Ala-D-Ala substrate of the PBP transpeptidase. nih.gov The active site serine of the PBP attacks the β-lactam carbonyl, forming a stable, long-lived covalent acyl-enzyme complex, which effectively inhibits the enzyme. nih.gov

Different bacteria possess a unique set of PBPs, which can be high-molecular-mass (involved in transpeptidation and transglycosylation) or low-molecular-mass (primarily carboxypeptidases). nih.gov For example, in Escherichia coli, PBP 1b is a bifunctional enzyme, while PBP 3 is a monofunctional transpeptidase. nih.gov Low-molecular-mass PBPs like PBP 4, 5, and 6 are mainly involved in carboxypeptidase activity. nih.gov The specific binding affinity of a β-lactam for different PBPs determines its antibacterial spectrum and effect on bacterial morphology. For instance, aztreonam binds tightly to PBP3 in Gram-negative rods, causing filamentation before cell lysis. nih.gov

Allosteric and Active Site Binding Studies of Derivatives

While the primary mechanism of β-lactam antibiotics and inhibitors involves binding at the active site, the role of allosteric sites is an area of growing interest. An allosteric site is a location on an enzyme distinct from the active site where a molecule can bind and regulate the enzyme's activity. taylorandfrancis.com

In the context of TEM-1 β-lactamase, an allosteric site has been identified approximately 16 Å away from the active site. frontiersin.org It has been proposed that conformational changes can be transmitted from this allosteric site to the active site, potentially influencing catalytic activity. frontiersin.org Studies have suggested that regions such as helix 10 and helices 11 and 12 are involved in this allosteric communication. frontiersin.org While direct studies on allosteric binding of this compound derivatives are not extensively documented in the provided results, the existence of such sites on β-lactamases opens up new avenues for inhibitor design. Developing compounds that bind to these allosteric sites could offer a non-competitive inhibition strategy, which may be less susceptible to resistance mutations occurring in the active site.

Structure-Mechanism Relationships in β-Lactam Hydrolysis and Inhibition

The relationship between the chemical structure of a β-lactam compound and its susceptibility to hydrolysis or its ability to inhibit β-lactamases is critical for the development of effective antibiotics and inhibitors. The core of this relationship lies in the four-membered β-lactam ring, which is essential for activity. nih.gov

The mechanism of hydrolysis by serine β-lactamases begins with the acylation of the active site serine, forming a tetrahedral intermediate which then collapses to the acyl-enzyme. nih.gov The stability and subsequent fate of this acyl-enzyme complex are dictated by the substituents on the β-lactam ring. For instance, mechanism-based inhibitors like clavulanic acid and penicillanic acid sulfones (e.g., sulbactam and tazobactam) are designed to form a reactive intermediate upon acylation, which then irreversibly inactivates the enzyme. nih.gov

Derivatives of 6-oxopenicillanate have been synthesized to explore these structure-mechanism relationships. By modifying the C6 position, researchers can influence the interaction with the β-lactamase active site. The introduction of groups like an acetylmethylene or a methoxymethylene group leads to the formation of more stable or reactive acyl-enzyme intermediates, turning the molecule from a substrate into a potent inhibitor. epdf.pubresearchgate.net For example, 6β-Iodopenicillanate was found to inactivate the OXA-2 class D β-lactamase by covalently modifying the active site Ser-70 residue. researchgate.net These studies highlight how subtle changes to the penicillin scaffold can dramatically alter the mechanistic outcome of the interaction with β-lactamases, providing a rational basis for the design of new and more effective β-lactamase inhibitors.

Computational and Theoretical Chemistry Applications to Benzyl 6 Oxopenicillanate

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Benzyl-6-oxopenicillanate, DFT calculations are instrumental in elucidating reaction mechanisms and predicting its reactivity.

Detailed DFT studies on the β-lactam ring, the core reactive component of penicillins, have provided significant insights. The reactivity of the β-lactam is largely attributed to the ring strain and the pyramidal character of the nitrogen atom, which reduces the typical amide resonance stabilization. DFT calculations can quantify these effects by analyzing bond lengths, bond angles, and vibrational frequencies.

For instance, theoretical studies have explored the hydrolysis mechanism of the β-lactam ring by β-lactamase enzymes. DFT calculations can model the potential energy surface of this reaction, identifying transition states and intermediates. This allows for a detailed understanding of the acylation and deacylation steps involved in the enzymatic degradation of penicillins. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles derived from DFT studies on penicillin and cephalosporin (B10832234) cores are directly applicable. nih.gov

Furthermore, DFT can be used to predict the reactivity of this compound towards various nucleophiles. By calculating molecular properties such as electrostatic potential maps, frontier molecular orbitals (HOMO and LUMO), and various reactivity indices, one can predict the most likely sites for nucleophilic attack and the relative reactivity of different parts of the molecule.

Table 1: Representative Data from DFT Calculations on β-Lactam Structures

Calculated PropertyTypical Value/ObservationSignificance for Reactivity
β-Lactam N-C=O bond lengthLonger than a typical amide bondReduced amide resonance, increased carbonyl reactivity
Sum of bond angles at NLess than 360° (pyramidal)Increased ring strain and reactivity
LUMO localizationPrimarily on the β-lactam carbonyl carbonSite of nucleophilic attack
Ring strain energyHighDriving force for ring-opening reactions

Note: The values in this table are illustrative and based on general findings for the penicillin nucleus.

Molecular Dynamics Simulations of this compound Derivatives with Biological Targets

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. For this compound derivatives, MD simulations provide crucial insights into their interactions with biological targets, primarily penicillin-binding proteins (PBPs) and β-lactamase enzymes. rsc.orgmdpi.com

MD simulations can model the dynamic process of a this compound derivative binding to the active site of a PBP. rsc.org These simulations can reveal the key amino acid residues involved in the binding and the formation of the covalent acyl-enzyme intermediate, which is the basis of the antibiotic action of penicillins. acs.org By analyzing the trajectories of the atoms, researchers can understand the conformational changes that occur in both the ligand and the protein upon binding. nih.gov

Similarly, MD simulations are used to study the interaction of penicillins with β-lactamases, the enzymes responsible for antibiotic resistance. These simulations can elucidate the mechanism of hydrolysis of the β-lactam ring by these enzymes. nih.gov Understanding these dynamics at a molecular level is crucial for designing new penicillin derivatives that are less susceptible to β-lactamase activity or for developing effective β-lactamase inhibitors. nih.gov

Table 2: Key Parameters from MD Simulations of Penicillin Derivatives with Biological Targets

Simulation ParameterInformation GainedRelevance to Drug Design
Root Mean Square Deviation (RMSD)Stability of the protein-ligand complexPredicts the stability of the bound state
Root Mean Square Fluctuation (RMSF)Flexibility of protein residuesIdentifies key residues involved in binding and catalysis
Hydrogen bond analysisIdentification of key hydrogen bonding interactionsGuides modifications to enhance binding affinity
Binding free energy calculationsQuantitative estimation of binding affinityHelps in ranking and prioritizing potential drug candidates

Note: This table presents general parameters and their significance in the context of MD simulations of protein-ligand interactions.

Quantum Chemical Characterization of Electronic Properties and Bond Stabilities

Quantum chemical methods are employed to provide a detailed description of the electronic structure, which in turn determines the molecule's properties and reactivity. For this compound, these methods can characterize electronic properties and bond stabilities, offering a fundamental understanding of its chemical behavior.

Methods like Hartree-Fock (HF) and post-HF methods, in addition to DFT, can be used to calculate a range of electronic properties. These include the distribution of electron density, dipole moment, and polarizability. The analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the LUMO and its localization on the β-lactam carbonyl carbon are indicative of the susceptibility of this site to nucleophilic attack. acs.org

Bond stability can be assessed by calculating bond orders, bond dissociation energies, and by analyzing the topology of the electron density using methods like the Quantum Theory of Atoms in Molecules (QTAIM). The inherent strain in the four-membered β-lactam ring of the penicillanate core leads to weaker bonds compared to a typical acyclic amide, a key factor in its antibiotic activity. Quantum chemical calculations can precisely quantify this instability. frontiersin.org

Table 3: Calculated Electronic Properties of the Penam (B1241934) Core

Electronic PropertyDescriptionImplication for this compound
HOMO EnergyEnergy of the highest occupied molecular orbitalRelated to the ability to donate electrons
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalRelated to the ability to accept electrons; a low LUMO energy indicates high electrophilicity
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicator of chemical reactivity and kinetic stability
Mulliken Atomic ChargesDistribution of partial charges on atomsHelps in identifying electrophilic and nucleophilic centers

Note: The data in this table are conceptual and based on general quantum chemical principles applied to the penam structure.

In Silico Design and Prediction of Novel this compound Analogues

In silico design refers to the use of computational methods in the design and discovery of new molecules with desired properties. This approach is widely used in drug discovery to design and predict novel analogues of existing drugs, such as this compound, with improved efficacy, better resistance profiles, or enhanced pharmacokinetic properties. researchgate.net

Structure-based drug design is a common in silico approach where the three-dimensional structure of the biological target (e.g., a PBP or a β-lactamase) is used to design ligands that can bind to it with high affinity and selectivity. nih.gov Molecular docking is a key technique in this process, where libraries of virtual compounds are screened for their ability to fit into the active site of the target protein. nih.gov The binding poses and scores from docking can be used to prioritize candidates for synthesis and experimental testing. researchgate.net

Ligand-based drug design is another strategy used when the structure of the target is unknown. This approach relies on the knowledge of other molecules that bind to the target. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of novel, untested analogues of this compound.

Table 4: Common In Silico Techniques for Analogue Design

TechniquePrincipleApplication to this compound Analogues
Molecular DockingPredicts the preferred orientation of a ligand when bound to a target proteinScreening for analogues with improved binding to PBPs or β-lactamases
Virtual ScreeningComputationally screening large libraries of compounds against a targetIdentifying novel scaffolds that can be derivatized to create new penicillin analogues
QSARCorrelates chemical structure with biological activityPredicting the antibacterial activity of newly designed analogues
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups for biological activityDesigning analogues that retain or enhance the key interactions with the target

Computational Analysis of Enantioselectivity and Regioselectivity in Synthesis

The synthesis of penicillins, including this compound, involves the creation of multiple stereocenters. Controlling the stereochemistry of these centers is crucial, as different stereoisomers can have vastly different biological activities. Computational chemistry offers powerful tools to analyze and predict the enantioselectivity and regioselectivity of the synthetic reactions involved.

For instance, DFT calculations can be used to model the transition states of key bond-forming reactions in the synthesis of the β-lactam ring. By comparing the energies of the transition states leading to different stereoisomers, it is possible to predict which isomer will be formed preferentially. This information is invaluable for designing and optimizing stereoselective synthetic routes.

Recent studies have shown the use of computational analysis in understanding enzyme-catalyzed reactions for the stereoselective construction of β-lactam rings. For example, in the enzymatic C-H amidation to form lactams, DFT calculations have been used to explore the reaction mechanism and elucidate the origins of enantioselectivity. nih.gov These computational studies can provide insights into the role of the enzyme's active site in controlling the stereochemical outcome of the reaction. While specific computational studies on the synthesis of this compound are not readily found, the methodologies applied to the synthesis of other β-lactams are directly relevant.

Table 5: Computational Approaches to Analyze Stereoselectivity in β-Lactam Synthesis

Computational MethodInformation ProvidedRelevance to Synthesis
Transition State Theory Calculations (DFT)Relative energies of transition states leading to different stereoisomersPrediction of the major enantiomer or diastereomer
Molecular Mechanics (MM)Conformational analysis of chiral catalysts and substratesUnderstanding the steric and electronic factors that control stereoselectivity
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of enzyme-catalyzed reactionsElucidating the role of the enzyme active site in controlling stereoselectivity

Analytical Methodologies and Characterization Techniques in Benzyl 6 Oxopenicillanate Research

Advanced Chromatographic Separations for Compound Isolation and Purity Assessment

The isolation and purification of Benzyl-6-oxopenicillanate from reaction mixtures are critical steps that heavily depend on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a primary tool for both analytical and preparative-scale separations.

Research findings indicate that crude this compound can be purified effectively through successive column chromatography. google.com For analytical purposes, Reverse-Phase HPLC (RP-HPLC) is commonly employed. A typical RP-HPLC method might use a C18 column with a gradient elution system. For instance, a method for analyzing related penam (B1241934) sulfones utilizes a Phenomenex Kinetex XB-C18 column, eluting with a gradient of acetonitrile (B52724) in water containing 0.1% formic acid. acs.org The purity of the compound is assessed by the presence of a single, sharp peak in the chromatogram.

The conditions for HPLC analysis can be tailored for specific applications. For example, a method for a structurally related compound, 6-Benzyl-1-oxa-6-azaspiro(2,5)octane, uses a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, the non-volatile acid (phosphoric acid) is typically replaced with a volatile one like formic acid. sielc.com These methods are often scalable for preparative separations to isolate larger quantities of the pure compound. sielc.com

Table 1: Example HPLC Parameters for Analysis of Penam Derivatives

ParameterConditionSource
Column Phenomenex Kinetex XB-C18 (1.7 µm, 50 mm x 2.1 mm) acs.org
Mobile Phase A Milli-Q water + 0.1% Formic Acid acs.org
Mobile Phase B Acetonitrile acs.org
Gradient 5–75% B over 10 minutes acs.org
Flow Rate 0.35 mL/min acs.org
Detection UV and/or Mass Spectrometry acs.org

Spectrometric Techniques for Quantitative and Qualitative Analysis in Research Settings

Spectrometric methods are indispensable for the structural elucidation and characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal techniques used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. Early synthesis reports of this compound characterized the compound using ¹H NMR. The spectrum in deuterochloroform (CDCl₃) showed characteristic signals for the benzyl (B1604629) group protons, the penam core protons, and the gem-dimethyl groups. acs.org

Table 2: Reported ¹H NMR Chemical Shifts (δ) for this compound

ProtonsChemical Shift (ppm)MultiplicitySolventSource
Aromatic (C₆H₅) 7.4singletCDCl₃ acs.org
C(5)-H 5.85singletCDCl₃ acs.org
-CH₂- (Benzyl) 5.3singletCDCl₃ acs.org
C(3)-H 4.87singletCDCl₃ acs.org
-C(CH₃)₂ 1.55-1.62doubletCDCl₃ acs.org

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for quantitative analysis in complex biological matrices. nih.gov For related benzyl-containing compounds, the benzyl cation (m/z 91) is often a prominent peak in the mass spectrum due to its resonance stability. youtube.com The specific mass spectrometric analysis method can influence the observed fragmentation, which is a critical consideration in mechanistic studies of inhibitor-enzyme interactions. nih.gov For example, denaturing LC-MS conditions using formic acid can promote fragmentation of inhibitor-enzyme adducts that may not be observed under milder native MS conditions. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For this compound, characteristic absorption bands are observed for the β-lactam carbonyl (around 1830 cm⁻¹), the ketone carbonyl at C-6 (around 1780 cm⁻¹), and the ester carbonyl (around 1735 cm⁻¹). acs.org

Development of Specific Assays for Mechanistic Studies of this compound Interactions

As a precursor for β-lactamase inhibitors, understanding the interaction of this compound derivatives with these enzymes is crucial. Various assays are developed for this purpose.

The most common method to assess β-lactamase activity and inhibition is a spectrophotometric assay using a chromogenic substrate like Nitrocefin. amr-insights.euabcam.com Hydrolysis of the β-lactam ring in Nitrocefin by the enzyme results in a color change, which can be monitored at a specific wavelength (e.g., 490 nm). amr-insights.euabcam.com The inhibitory potential of a compound is determined by its ability to prevent this color change. researchgate.net These assays allow for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀).

These assays are vital for screening compounds and for detailed kinetic studies to understand the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible). nih.gov The evaluation of the catalytic activity of β-lactamases is a primary means to screen for potent inhibitors. nih.gov

Microcalorimetric and Biosensor Applications for Binding Studies

To gain deeper insights into the thermodynamics and real-time kinetics of binding interactions, more advanced biophysical techniques are employed.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand (inhibitor) to a macromolecule (enzyme). nih.gov This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), dissociation constant (Kₔ), enthalpy (ΔH), and entropy (ΔS) of binding. mdpi.com ITC has been established as a reliable method for studying β-lactamase enzyme kinetics and inhibition, with results showing consistency with traditional spectrophotometric assays. nih.gov It can be used to determine the inhibition constant (Kᵢ) and has applications in screening new β-lactamase inhibitors. nih.govnih.gov

Biosensor Applications: Label-free optical biosensors, such as those using Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI), are powerful tools for studying real-time binding kinetics. nih.govsartorius.com In a typical experiment, the target enzyme is immobilized on a sensor chip, and the inhibitor is flowed over the surface. sartorius.com The sensor detects changes in the refractive index at the surface as the inhibitor binds and dissociates. sartorius.com This allows for the direct measurement of the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff), from which the equilibrium dissociation constant (Kₔ) can be calculated (Kₔ = kₔ/kₐ). sartorius.com These platforms are crucial for characterizing high-affinity interactions and provide a detailed understanding of the binding event, which is essential in drug discovery. nih.govmdpi.com

Contribution of Benzyl 6 Oxopenicillanate Research to Antimicrobial Resistance Mechanisms

Precursor Development for β-Lactamase Inhibitors to Combat Resistance

Benzyl-6-oxopenicillanate is a key starting material in the synthesis of novel β-lactamase inhibitors, which are crucial for overcoming one of the most common forms of antibiotic resistance. nih.gov β-lactamases are enzymes produced by bacteria that hydrolyze and inactivate β-lactam antibiotics like penicillins and cephalosporins. rsc.orgnih.gov By co-administering a β-lactamase inhibitor with a β-lactam antibiotic, the antibiotic is protected from degradation, restoring its efficacy against resistant bacteria. nih.govresearchgate.net

The chemical structure of this compound allows for targeted modifications to create potent inhibitors. For instance, the synthesis of derivatives such as 6-acetylmethylenepenicillanic acid has demonstrated significant β-lactamase inhibitory activity. researchgate.net These inhibitors can be designed to target specific classes of β-lactamases, including the clinically important Class A, C, and D enzymes. nih.govbiomedpharmajournal.org The development of these inhibitors is an attractive approach to prolonging the usefulness of existing antibiotics in the face of evolving resistance. researchgate.net

Derivative/CompoundTarget β-Lactamase Class(es)Reference
6-Acetylmethylenepenicillanic acidClass A researchgate.net
Penam (B1241934) sulfone derivativesClass A, C researchgate.net
(1'R,6R)-6-(1'-hydroxy)benzylpenicillanic acid SS-dioxideClass C nih.gov

Molecular-Level Investigation of Bacterial Resistance Mechanisms through this compound Derivatives

Derivatives of this compound are invaluable tools for probing the intricate molecular mechanisms of bacterial resistance beyond β-lactamase production. These mechanisms include the modulation of efflux pumps and alterations in penicillin-binding proteins (PBPs). nih.govnih.gov

Efflux Pump Modulation: Efflux pumps are membrane proteins that actively expel antibiotics from the bacterial cell, reducing the intracellular drug concentration to sub-lethal levels. nih.govresearchgate.net Some this compound derivatives have been investigated for their potential to inhibit these pumps. By blocking efflux pumps, these compounds can restore the susceptibility of resistant bacteria to antibiotics that are normally expelled. frontiersin.org This is a significant area of research as efflux pumps contribute to resistance against a wide range of structurally diverse compounds. nih.gov

PBP Alterations: Penicillin-binding proteins are essential enzymes involved in the final steps of bacterial cell wall synthesis and are the primary targets of β-lactam antibiotics. biomedpharmajournal.orgnih.gov Resistance can arise from mutations in the genes encoding PBPs, which reduce the binding affinity of β-lactam drugs. nih.gov Synthetic derivatives of this compound can be used to study these altered PBPs. By assessing the binding and inhibitory activity of a library of these derivatives, researchers can gain insights into the structural changes in mutant PBPs that confer resistance. This knowledge is critical for designing new antibiotics that can effectively bind to and inhibit these resistant PBP variants. nus.edu.sg

Design and Synthesis of Research Probes for Resistance Enzyme Characterization

The versatility of the this compound scaffold allows for the design and synthesis of specialized molecular probes to characterize resistance enzymes like β-lactamases. These probes are often designed to have specific properties, such as fluorescent tags or reactive groups, that facilitate their detection and allow for the study of enzyme kinetics and structure.

For example, a derivative of this compound can be synthesized with a chromogenic or fluorogenic leaving group. When the β-lactam ring of this probe is hydrolyzed by a β-lactamase, the leaving group is released, producing a measurable colorimetric or fluorescent signal. This allows for the sensitive and continuous monitoring of enzyme activity, which is essential for screening potential inhibitors and for detailed kinetic studies. Furthermore, derivatives can be designed as mechanism-based inhibitors that form a stable, covalent bond with the enzyme, allowing for the isolation and characterization of the enzyme-inhibitor complex. nih.gov This provides direct information about the enzyme's active site and catalytic mechanism.

Structure-Based Approaches for Overcoming β-Lactamase-Mediated Resistance

Structure-based drug design is a powerful strategy for developing new and more effective β-lactamase inhibitors, and this compound derivatives play a role in this approach. By determining the three-dimensional structure of a β-lactamase, often through X-ray crystallography, researchers can identify key features of the enzyme's active site. researchgate.net This structural information can then be used to computationally model the binding of different inhibitors.

Computational studies, such as molecular docking and molecular dynamics simulations, can predict how derivatives of this compound will interact with the active site of a β-lactamase. nih.gov These in silico methods help in prioritizing which compounds to synthesize and test, saving time and resources. For instance, computational models can reveal how modifications to the side chain of a penicillanic acid derivative can enhance its binding affinity and inhibitory potency against a specific β-lactamase. This iterative process of computational design, chemical synthesis, and biological testing has led to the development of potent inhibitors that can overcome resistance mediated by a wide range of β-lactamases. researchgate.net

Future Research Directions and Unexplored Avenues in Benzyl 6 Oxopenicillanate Chemistry

Exploration of Novel, Sustainable Synthetic Pathways for Benzyl-6-oxopenicillanate

The traditional synthesis of this compound often relies on multi-step processes involving potentially hazardous reagents. city.ac.uk Future research is increasingly focused on developing greener and more efficient synthetic routes, aligning with the principles of sustainable chemistry. researchgate.net

Key areas for exploration include:

Enzymatic Synthesis: The use of enzymes could offer a highly selective and environmentally benign alternative to conventional chemical methods. Research into identifying or engineering enzymes, such as specific oxidases or dehydrogenases, that can directly and stereoselectively oxidize the C-6 amino group of a suitable penicillin precursor to the desired ketone would be a significant breakthrough.

Flow Chemistry: Continuous flow processes present numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and higher reproducibility. nih.govscielo.br Developing a telescoped, multi-step flow synthesis of this compound from a basic starting material like 6-aminopenicillanic acid (6-APA) could significantly reduce waste and improve efficiency. nih.govmdpi.com Such a process would minimize the isolation of intermediates and allow for safer handling of reactive species. scielo.brresearchgate.net

Catalytic Aerobic Oxidation: Investigating novel catalytic systems that utilize molecular oxygen as the terminal oxidant for the conversion of the C-6 amine or alcohol precursor into the ketone would represent a major advance in green chemistry. This approach avoids the use of stoichiometric, often heavy-metal-based, oxidizing agents.

Advanced Mechanistic Interrogation of β-Lactam Ring Reactivity

The reactivity of the β-lactam ring is central to the biological activity of penicillins. researchgate.net While the general mechanism of action via inhibition of penicillin-binding proteins (PBPs) is well understood, the specific influence of the C-6 oxo group in this compound on the ring's reactivity warrants deeper investigation. researchgate.netnih.gov

Future research should focus on:

Computational and Spectroscopic Studies: Advanced computational methods, such as Density Functional Theory (DFT), can provide profound insights into the electronic structure, ring strain, and transition states of reactions involving the β-lactam nucleus of this compound. acs.org These theoretical studies, when coupled with experimental techniques like advanced NMR spectroscopy and rapid reaction kinetics, can elucidate the precise mechanism of its reactions, such as its documented novel ring expansion to a γ-lactam analogue. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Acyl-Enzyme Complex Analysis: Studying the formation and stability of the acyl-enzyme complexes formed between this compound derivatives and β-lactamases or PBPs is crucial. High-resolution crystallographic or cryogenic electron microscopy (cryo-EM) studies could reveal the atomic-level interactions and conformational changes that occur upon binding, guiding the design of more potent and specific inhibitors.

Development of Next-Generation Molecular Probes for Enzyme Function Studies

This compound is an excellent scaffold for the synthesis of molecular probes to study enzyme function, particularly for β-lactamases and other bacterial enzymes. Its C-6 ketone is a key functional group for derivatization.

Promising avenues include:

Activity-Based Probes (ABPs): Derivatives of this compound can be synthesized to act as ABPs. These probes can be designed to covalently bind to the active site of target enzymes, allowing for their detection, quantification, and identification in complex biological systems. For instance, the synthesis of 6-alkylidenepenicillanates from 6-oxopenicillanate esters has been explored, with some derivatives showing potent properties. researchgate.netresearchgate.net

Fluorogenic and Chromogenic Probes: By incorporating environmentally sensitive fluorophores or chromophores into the molecular structure, probes can be developed that signal enzyme activity through a change in their optical properties. The synthesis of such probes would enable real-time monitoring of enzyme kinetics in vitro and potentially in living cells.

Photoaffinity Labels: Introducing photoreactive groups (e.g., diazirenes or aryl azides) into analogues of this compound would create powerful tools for identifying novel binding partners. Upon photoactivation, these labels can form a covalent bond with nearby proteins, enabling the elucidation of off-target effects or new therapeutic targets.

Integration of Omics Data with Chemical Biology of this compound Analogues

The integration of chemical biology with "omics" technologies offers a systems-level understanding of the effects of small molecules. Applying these approaches to novel analogues derived from this compound can uncover new mechanisms of action and biomarkers of activity.

Future directions in this area are:

Metabolomics: Investigating the global metabolic changes in bacteria upon treatment with this compound analogues can reveal downstream effects beyond direct enzyme inhibition. nih.govfrontiersin.org Studies have shown that β-lactams can induce significant metabolic perturbations, including oxidative stress. nih.govfrontiersin.org Metabolomic profiling can therefore provide a comprehensive picture of the cellular response to new compounds. mdpi.comfrontiersin.org

Proteomics: Activity-based protein profiling (ABPP), a specialized application of proteomics, can be used with probes derived from this compound to identify the full spectrum of cellular targets in a native biological system. This can confirm on-target engagement and discover previously unknown off-targets.

Comparative Genomics and Metabolomics: By comparing the genomic and metabolic profiles of different bacterial strains, including those with varying levels of resistance, researchers can gain insights into the mechanisms of action and resistance pathways related to new this compound derivatives. frontiersin.org

Role in Supramolecular Chemistry and Nanotechnology Applications (if applicable to research tools)

The principles of self-assembly and the unique properties of nanomaterials offer exciting new possibilities for creating advanced research tools. mdpi.comslideshare.net The rigid, chiral scaffold of this compound makes it an intriguing building block for applications in supramolecular chemistry and nanotechnology.

Potential research avenues include:

Self-Assembling Systems: The penicillanate core could be functionalized with moieties that drive self-assembly into defined nanostructures, such as nanofibers or vesicles. mdpi.comacs.org These structures could be used to present specific functional groups in a controlled spatial arrangement, creating novel platforms for studying multivalent binding interactions with enzymes or cellular receptors.

Functionalized Nanoparticles: this compound and its derivatives can be conjugated to the surface of nanoparticles (e.g., gold nanoparticles, quantum dots, or polymeric nanoparticles) to create targeted probes. mednexus.org Such functionalized nanoparticles could be used for enhanced imaging of bacterial infections or as delivery vehicles for other therapeutic or diagnostic agents.

Nanosensors: The β-lactam ring's susceptibility to enzymatic cleavage can be harnessed to design novel nanosensors. For example, nanoparticles functionalized with a this compound derivative could be designed to release a reporter molecule or change their physical properties (e.g., aggregation state and color) in the presence of β-lactamase activity, enabling sensitive detection of antibiotic resistance.

Q & A

Q. What are the key considerations for synthesizing Benzyl-6-oxopenicillanate in laboratory settings?

Methodological Answer: Synthesis requires meticulous control of reaction conditions, including temperature (e.g., maintaining 0–5°C for β-lactam ring stability), solvent selection (e.g., anhydrous dichloromethane to avoid hydrolysis), and protecting group strategies (e.g., benzyl ester protection for carboxyl groups). Characterization should involve nuclear magnetic resonance (NMR) to confirm stereochemistry and high-performance liquid chromatography (HPLC) to assess purity (>95%) . Stability testing under varying pH (e.g., 2–10) and temperature (-20°C to 25°C) is critical to determine storage protocols .

Q. How can researchers validate the structural integrity of this compound derivatives?

Methodological Answer: Employ tandem mass spectrometry (MS/MS) to identify fragmentation patterns specific to the β-lactam ring and benzyl ester groups. X-ray crystallography can resolve ambiguities in stereochemical configurations, while infrared (IR) spectroscopy verifies functional groups (e.g., carbonyl stretches at ~1770 cm⁻¹ for β-lactams). Cross-reference spectral data with computational models (e.g., density functional theory (DFT)) to validate experimental results .

Q. What protocols ensure safe handling of this compound in laboratory environments?

Methodological Answer: Use impervious gloves (nitrile) and chemical-resistant lab coats to prevent dermal exposure. Conduct reactions in fume hoods with HEPA filters to mitigate inhalation risks. Store the compound in airtight containers under inert gas (argon) to prevent oxidation. Emergency protocols should include immediate rinsing with water (15+ minutes for skin/eye contact) and medical consultation for persistent irritation .

Advanced Research Questions

Q. How do reaction kinetics influence the regioselectivity of this compound derivatization?

Methodological Answer: Perform time-resolved kinetic studies using stopped-flow NMR to monitor intermediate formation. Vary nucleophile concentrations (e.g., amines vs. thiols) and track rate constants (k) to identify competing pathways. Computational simulations (e.g., molecular docking) can predict steric and electronic effects at the β-lactam carbonyl, guiding optimization of reaction conditions (e.g., 10–20 mol% catalyst loading) .

Q. What analytical strategies resolve contradictions in stability data for this compound under oxidative conditions?

Methodological Answer: Compare accelerated stability studies (40°C/75% relative humidity for 6 months) with real-time degradation profiles. Use liquid chromatography-mass spectrometry (LC-MS) to identify degradation products (e.g., penicilloic acid derivatives) and quantify oxidative byproducts. Pair with electron paramagnetic resonance (EPR) to detect free radical intermediates, correlating their presence with degradation rates .

Q. How can researchers optimize the enzymatic hydrolysis of this compound for bioactive intermediate generation?

Methodological Answer: Screen hydrolases (e.g., penicillin acylase) under varying pH (6–8) and co-solvent systems (e.g., 10% DMSO). Monitor conversion efficiency via UV-Vis spectroscopy (λ = 235 nm for β-lactam cleavage). Use site-directed mutagenesis to engineer enzyme variants with enhanced substrate specificity, validated by Michaelis-Menten kinetics (Km < 1 mM) .

Methodological Notes

  • Literature Review : Prioritize Reaxys and SciFinder for patent and journal data on penicillanate derivatives, filtering for peer-reviewed studies post-2010 .
  • Contradiction Management : Use meta-analysis frameworks to reconcile conflicting stability or activity data, emphasizing experimental variables (e.g., solvent purity, assay sensitivity) .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal (e.g., neutralization of β-lactam residues before incineration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.